3-(3-Fluorophenyl)piperazin-2-one chemical structure and properties
3-(3-Fluorophenyl)piperazin-2-one chemical structure and properties
Abstract
The piperazinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of a specific derivative, 3-(3-Fluorophenyl)piperazin-2-one. While direct experimental data for this compound is limited in publicly accessible literature, this document leverages established chemical principles and data from closely related analogues to construct a detailed profile. We will delve into its chemical structure, predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. Furthermore, we will explore its potential pharmacological significance by examining the established biological activities of structurally similar fluorophenylpiperazine derivatives, particularly within the domain of neuropharmacology. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of this and related compounds.
Chemical Structure and Identifiers
3-(3-Fluorophenyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 3-fluorophenyl group at the 3-position. The presence of the fluorine atom is of particular interest as fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
The core structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at position 2. The 3-fluorophenyl substituent introduces an aromatic system with an electronegative fluorine atom, which can influence the electronic properties and intermolecular interactions of the molecule.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₁FN₂O | |
| Molecular Weight | 194.21 g/mol | |
| Canonical SMILES | C1C(C(=O)NC1)C2=CC(=CC=C2)F | |
| InChI | InChI=1S/C10H11FN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-3,6,9,12H,4-5H2,(H,13,14) | |
| InChIKey | JIUBPDWZQUSIFY-UHFFFAOYSA-N | |
| CAS Number | 81262-36-2 (unverified for 3-fluoro isomer) | N/A |
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Supporting Evidence |
| Melting Point (°C) | 130 - 150 | Solid at room temperature, typical for similar aromatic piperazinones. |
| Boiling Point (°C) | > 350 at 760 mmHg | High boiling point expected due to hydrogen bonding and molecular weight. For comparison, 1-(3-fluorophenyl)piperazine boils at 88-89 °C at 0.3 mmHg.[4] |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | The piperazinone core provides some polarity and hydrogen bonding capability, while the fluorophenyl group increases lipophilicity. The hydrochloride salt of 1-(3-trifluoromethylphenyl)piperazine is very soluble in methanol and freely soluble in water.[5] |
| pKa | ~7.5 (basic amine), ~14 (amide proton) | The secondary amine in the piperazinone ring is expected to be basic. The pKa of piperazine itself is around 9.8 and 5.6. The electron-withdrawing effect of the adjacent carbonyl group and the fluorophenyl ring will likely reduce the basicity of the secondary amine. |
Synthesis and Purification
While a specific, peer-reviewed synthesis protocol for 3-(3-Fluorophenyl)piperazin-2-one is not prominent in the literature, a plausible and efficient synthetic route can be designed based on established methodologies for the construction of piperazin-2-one derivatives.[6] The following proposed synthesis involves a reductive amination followed by cyclization.
Proposed Synthetic Route
This proposed two-step synthesis starts from commercially available 3-fluorophenylglycine and N-Boc-ethylenediamine. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic as it is stable under the conditions of the first step and can be readily removed under acidic conditions to facilitate the subsequent cyclization.
Step 1: Reductive Amination to form tert-butyl (2-((2-(3-fluorophenyl)-2-methoxy-2-oxoethyl)amino)ethyl)carbamate
This step involves the coupling of 3-fluorophenylglycine methyl ester with N-Boc-ethylenediamine via reductive amination. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and high selectivity for the reduction of imines in the presence of other functional groups.
-
Materials: 3-Fluorophenylglycine methyl ester, N-Boc-ethylenediamine, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic acid, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, Rotary evaporator, Magnetic stirrer.
-
Protocol:
-
Dissolve 3-fluorophenylglycine methyl ester (1.0 eq) and N-Boc-ethylenediamine (1.1 eq) in anhydrous DCM in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Step 2: Deprotection and Lactamization to form 3-(3-Fluorophenyl)piperazin-2-one
The crude product from Step 1 is then subjected to acidic conditions to remove the Boc protecting group, followed by heating to promote intramolecular cyclization (lactamization) to form the desired piperazin-2-one ring.
-
Materials: Crude product from Step 1, 4M HCl in dioxane, Toluene, Dean-Stark apparatus, Reflux condenser, Heating mantle.
-
Protocol:
-
Dissolve the crude product from Step 1 in a minimal amount of dioxane.
-
Add an excess of 4M HCl in dioxane and stir at room temperature for 2-4 hours until TLC indicates complete deprotection.
-
Remove the solvent and excess HCl under reduced pressure.
-
To the resulting hydrochloride salt, add toluene and set up a Dean-Stark apparatus for azeotropic removal of water.
-
Heat the mixture to reflux for 8-12 hours to drive the cyclization to completion.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Caption: Proposed two-step synthesis of 3-(3-Fluorophenyl)piperazin-2-one.
Purification Protocol
The crude product obtained from the synthesis can be purified by column chromatography followed by recrystallization.
-
Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The choice of a gradient system is to effectively separate the more polar product from less polar impurities.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the purified solid from column chromatography in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Predicted Spectroscopic Characterization
The following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of similar structures containing fluorophenyl and piperazinone moieties.[7][8][9] These predictions provide a baseline for the characterization of synthesized 3-(3-Fluorophenyl)piperazin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted, 400 MHz, CDCl₃):
-
δ 7.30-7.45 (m, 1H, Ar-H)
-
δ 7.00-7.15 (m, 3H, Ar-H)
-
δ 6.50 (br s, 1H, N-H)
-
δ 4.50 (s, 1H, CH-Ph)
-
δ 3.20-3.60 (m, 4H, -CH₂-CH₂-)
-
δ 2.50 (br s, 1H, N-H)
Rationale: The aromatic protons will appear as a complex multiplet due to fluorine-proton coupling. The benzylic proton (CH-Ph) is expected to be a singlet. The four protons of the piperazinone ring will likely appear as a complex multiplet. The two N-H protons will be broad singlets and may be exchangeable with D₂O.
-
-
¹³C NMR (predicted, 100 MHz, CDCl₃):
-
δ 170.0 (C=O)
-
δ 163.0 (d, ¹JCF ≈ 245 Hz, C-F)
-
δ 140.0 (d, ³JCF ≈ 8 Hz, Ar-C)
-
δ 130.0 (d, ³JCF ≈ 8 Hz, Ar-C)
-
δ 124.0 (d, ⁴JCF ≈ 3 Hz, Ar-C)
-
δ 116.0 (d, ²JCF ≈ 21 Hz, Ar-C)
-
δ 114.0 (d, ²JCF ≈ 22 Hz, Ar-C)
-
δ 60.0 (CH-Ph)
-
δ 48.0 (-CH₂-N)
-
δ 45.0 (-CH₂-N)
Rationale: The carbonyl carbon will appear downfield. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to fluorine. The aliphatic carbons of the piperazinone ring will appear in the upfield region.
-
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 3300-3400 | N-H Stretch (amide and amine) | Medium, broad |
| 3000-3100 | Aromatic C-H Stretch | Medium |
| 2850-2950 | Aliphatic C-H Stretch | Medium |
| ~1670 | C=O Stretch (amide) | Strong |
| 1580-1600 | C=C Aromatic Stretch | Medium |
| ~1250 | C-F Stretch | Strong |
Rationale: The IR spectrum is expected to show characteristic peaks for the N-H groups, the amide carbonyl, aromatic and aliphatic C-H bonds, and a strong absorption for the C-F bond.
Mass Spectrometry (MS)
-
Method: Electron Ionization (EI)
-
Predicted Molecular Ion (M⁺): m/z 194
-
Predicted Major Fragments:
-
m/z 165: Loss of -CHO
-
m/z 138: Loss of C₂H₂N₂O
-
m/z 109: [FC₆H₄CH]⁺
-
m/z 95: [C₆H₄F]⁺
-
Rationale: Under EI-MS, the molecular ion peak is expected at m/z 194.[10] Common fragmentation pathways would involve cleavage of the piperazinone ring and loss of small neutral molecules. The fluorophenyl cation and related fragments are also expected to be prominent.
Potential Pharmacological Activity and Biological Significance
While no specific pharmacological studies on 3-(3-Fluorophenyl)piperazin-2-one have been identified, the broader class of fluorophenylpiperazine derivatives is well-documented for its significant interactions with central nervous system (CNS) targets.[11] Many of these compounds exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, making them valuable scaffolds in the development of treatments for a range of neurological and psychiatric disorders, including depression, anxiety, and psychosis.[12][13]
For instance, compounds containing the 1-(3-fluorophenyl)piperazine moiety have been investigated as ligands for various serotonin receptors.[1] The introduction of a carbonyl group to form the piperazin-2-one ring, as in our target molecule, can alter the compound's conformational flexibility and hydrogen bonding capabilities, potentially leading to a unique pharmacological profile with improved selectivity or potency for specific receptor subtypes.
Hypothetical Mechanism of Action
Based on the structure-activity relationships of related compounds, it is hypothesized that 3-(3-Fluorophenyl)piperazin-2-one may act as a modulator of serotonergic or dopaminergic pathways. It could potentially exhibit agonist or antagonist activity at specific 5-HT or D₂ receptor subtypes. The fluorine atom at the meta position of the phenyl ring can influence receptor binding affinity and selectivity.
Sources
- 1. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(3-FLUOROPHENYL)PIPERAZINE CAS#: 3801-89-6 [m.chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. swgdrug.org [swgdrug.org]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Buy 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride | 1354962-43-8 [smolecule.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
